

A Comparative Spectroscopic Analysis of Ethyl 7-Methoxybenzofuran-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ethyl 7-methoxybenzofuran-2-carboxylate

Cat. No.: B1268053

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of **ethyl 7-methoxybenzofuran-2-carboxylate** and its derivatives. Benzofuran scaffolds are of significant interest in medicinal chemistry, and a thorough understanding of their structural and electronic properties through spectroscopic analysis is crucial for the development of novel therapeutic agents. This document summarizes key spectroscopic data (^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry) for a series of these compounds, offering a baseline for comparison and characterization.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **ethyl 7-methoxybenzofuran-2-carboxylate** and its derivatives with various substitutions on the benzofuran ring. This comparative data is essential for identifying and characterizing new analogues.

Table 1: ^1H NMR Spectroscopic Data (δ , ppm)

Compound	H-3	H-4	H-5	H-6	-OCH ₃	- OCH ₂ C H ₃	- OCH ₂ C H ₃	Reference
Ethyl 7-methoxybenzofuran-2-carboxylate	7.63 (s)	7.08-7.33 (m)	7.08-7.33 (m)	7.08-7.33 (m)	3.95 (s)	4.45 (q, J=7.2 Hz)	1.44 (t, J=7.2 Hz)	
Ethyl 5-bromo-7-methoxybenzofuran-2-carboxylate	7.53 (s)	7.42 (d, J=2.0 Hz)	-	7.21 (d, J=2.0 Hz)	4.01 (s)	4.45 (q, J=7.1 Hz)	1.43 (t, J=7.1 Hz)	
Ethyl 5,7-dichlorobenzofuran-2-carboxylate*	7.58 (s)	7.71 (d, J=2.0 Hz)	-	7.49 (d, J=2.0 Hz)	-	4.47 (q, J=7.1 Hz)	1.44 (t, J=7.1 Hz)	
Ethyl 5-[bis(2-chloroethyl)amino]-7-methoxybenzofuran-2-carboxylate	7.35 (s)	6.85 (d, J=2.5 Hz)	-	6.79 (d, J=2.5 Hz)	3.93 (s)	4.40 (q, J=7.1 Hz)	1.41 (t, J=7.1 Hz)	

Note: This derivative lacks the 7-methoxy group, but is included for comparison of the effect of halo-substitution.

Table 2: ^{13}C NMR Spectroscopic Data (δ , ppm)

Compound	C-2	C-3	C-3a	C-4	C-5	C-6	C-7	C-7a	C=O	-OC H ₃	-OC H ₂ CH ₃	-OC H ₂ CH ₃	Reference
Ethyl 5-bromo-7-methoxybenzoate	146.4	115.3	128.8	117.8	116.5	114.7	146.2	145.8	159.4	56.7	62.0	14.5	
Ethyl 5,7-dichlorobenzoate	146.9	116.0	129.0	129.5	120.3	127.3	121.2	149.2	159.0	-	62.3	14.5	

Ethyl 5-bis(2-chloroethoxybenzyl)aminomethyl 7-methoxybenzofuran-2-carboxylate	148.1	110.8	129.1	102.8	143.1	100.2	145.2	141.5	159.9	56.4	61.6	14.6
--	-------	-------	-------	-------	-------	-------	-------	-------	-------	------	------	------

Table 3: IR and Mass Spectrometry Data

Compound	IR (cm ⁻¹) Key Absorptions	MS (m/z) [M] ⁺	Reference
Ethyl 7-methoxybenzofuran-2-carboxylate	~3400-2525 (broad, O-H of carboxylic acid impurity), 1690 (C=O)	192 (for the carboxylic acid)	
Ethyl 5-bromo-7-methoxybenzofuran			

- To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of Ethyl 7-Methoxybenzofuran-2-carboxylate Derivatives]. BenchChem, [2025]. [Online PDF]. Available

at: [<https://www.benchchem.com/product/b1268053#spectroscopic-analysis-comparison-of-ethyl-7-methoxybenzofuran-2-carboxylate-derivatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com